molecular formula C3H3O4- B1226168 Malonate(1-)

Malonate(1-)

Cat. No. B1226168
M. Wt: 103.05 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Malonate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a malonic acid. It is a conjugate acid of a malonate(2-).

Scientific Research Applications

1. Neurological Research and Neurodegeneration Malonate, a mitochondrial complex II inhibitor, is extensively used in neurological studies. It's particularly employed to understand neurodegeneration in conditions like Huntington's disease and ischemic stroke. Malonate-induced stress in neuronal cells involves increased reactive oxygen species (ROS) production, leading to oxidative stress, cytochrome c release, and apoptotic cell death. This pathway is mediated by the activation of Bax protein, resulting in mitochondrial membrane permeabilization and neuronal apoptosis. The process involves the activation of p38 MAP kinase due to malonate-induced ROS production. Inhibiting this pathway can provide protection against malonate-induced apoptosis (Gomez-Lazaro et al., 2007).

2. Plant Respiration and Metabolic Processes The malonate ion, known as a competitive inhibitor of succinic dehydrogenase, plays a significant role in plant respiration studies. It's used to understand the Krebs cycle in animal tissues and has been applied to plant tissues with varying results. For instance, it was observed to inhibit part of the respiration of barley roots, indicating its role in influencing plant metabolic processes (Turner & Hanly, 1947).

3. Cardiac Health and Ischemic Conditions Malonate serves as a reversible inhibitor of succinate dehydrogenase and is used to study reperfusion injury in cardiac health research. Administering malonate during the reperfusion phase in isolated hearts has shown to reduce lactate dehydrogenase release and infarct size, thereby improving recovery. It achieves these effects by reducing ROS production and preventing the opening of the mitochondrial permeability transition pore, suggesting its potential therapeutic application in managing ischemic conditions (Valls-Lacalle et al., 2016).

4. Biochemical and Molecular Biology Malonate is recognized for its role in symbiotic nitrogen metabolism and brain development, as it occurs naturally in biological systems like legumes and developing rat brains. Recent discoveries of enzymes related to malonate metabolism and the genes encoding these enzymes have highlighted malonate's significance. It's essential for symbiotic nitrogen metabolism in clover nodules, suggesting its importance in the mutual relationship between organisms. Additionally, malonate-related genes have been utilized in generating industrial strains of Streptomyces for antibiotic production, indicating its industrial and pharmaceutical applications (Kim, 2002).

properties

Product Name

Malonate(1-)

Molecular Formula

C3H3O4-

Molecular Weight

103.05 g/mol

IUPAC Name

3-hydroxy-3-oxopropanoate

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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